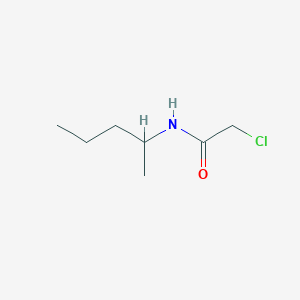

2-chloro-N-(pentan-2-yl)acetamide

Descripción

2-Chloro-N-(pentan-2-yl)acetamide (CAS: 726150-74-9; molecular formula: C₇H₁₄ClNO) is a chloroacetamide derivative characterized by a branched pentyl group (pentan-2-yl) attached to the nitrogen atom of the acetamide backbone. Its InChIKey is HPHVAPYQLXDAKA-UHFFFAOYSA-N . This compound is primarily utilized in synthetic organic chemistry as an intermediate for generating more complex molecules, such as peptide stapling agents or heterocyclic derivatives with biological activity. Its synthesis typically involves alkylation or acylation reactions under controlled conditions .

Propiedades

IUPAC Name |

2-chloro-N-pentan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-4-6(2)9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHVAPYQLXDAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pentan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with pentan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(pentan-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis to form corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions yield substituted acetamides, while hydrolysis results in the formation of amines and acids .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-chloro-N-(pentan-2-yl)acetamide exhibits significant antimicrobial properties. It has shown effectiveness against various microorganisms:

| Target Organism | Efficacy Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Studies have demonstrated that compounds with halogen substitutions, such as chloro groups, enhance lipophilicity, facilitating penetration through cell membranes and increasing antimicrobial efficacy.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Its structural characteristics may allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibited proliferation. In vitro studies suggest variable efficacy against different cancer cell lines, indicating promising avenues for further research .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including lysosomal phospholipase A₂ (LPLA₂). Inhibition of this enzyme is linked to various therapeutic effects, including anti-inflammatory responses . The compound's electrophilic nature allows it to engage in nucleophilic attacks on biological molecules, enhancing its potential as a therapeutic agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of acetamides with chlorinated alkyl groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications in the chemical structure can significantly affect its potency and selectivity against various biological targets .

Antimicrobial Testing

A study evaluated several chloroacetamides, including this compound, against various microbial strains. The findings indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.

Antitumor Studies

In a separate investigation focused on antitumor properties, the compound was tested against several cancer cell lines. The results suggested that certain structural modifications could improve efficacy and selectivity towards specific cancer types .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-chloro-N-(pentan-2-yl)acetamide with five analogous chloroacetamides, highlighting key structural and physicochemical differences:

Key Observations :

- Branching vs. Aromaticity: Unlike acetochlor and metolachlor, which feature aromatic phenyl groups, this compound has a non-aromatic branched alkyl chain. This reduces its planarity and may influence solubility .

- Boiling Point : The predicted boiling point of this compound (292.3°C) is higher than linear-chain analogs due to increased van der Waals interactions in the branched structure .

- Biological Relevance : Thiazole- and phenyl-substituted analogs exhibit direct biological activity (e.g., anticancer ), whereas this compound is primarily a synthetic intermediate .

Metabolic and Environmental Behavior

- Metabolism : Chloroacetamide herbicides like acetochlor undergo cytochrome P450-mediated oxidation in liver microsomes, generating toxic metabolites (e.g., ethylene oxide derivatives) . In contrast, this compound’s metabolism remains understudied.

- Environmental Persistence : Metolachlor transformation products (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are prioritized for environmental monitoring due to their stability . The branched alkyl chain in this compound may reduce persistence compared to aromatic analogs.

Crystallographic and Conformational Analysis

- Crystal Packing : 2-Chloro-N-phenylacetamide forms infinite chains via N–H⋯O hydrogen bonds, with a dihedral angle of 16.0° between the amide group and phenyl ring . The branched structure of this compound likely disrupts such packing, reducing crystallinity.

- Syn/Anti Conformations : In 2-chloro-N-phenylacetamide, the C–Cl and C=O bonds adopt a syn conformation, a feature shared with other chloroacetamides . Steric hindrance from the pentan-2-yl group may alter this conformation.

Actividad Biológica

2-Chloro-N-(pentan-2-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on current research findings.

Molecular Formula: C₇H₁₄ClN O

Molecular Weight: 161.65 g/mol

IUPAC Name: this compound

The compound features a chloro group and an amide functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted acetamides, which may exhibit different biological activities.

- Hydrolysis: This reaction can yield corresponding amines and acids, influencing its biological profile.

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which may be relevant in therapeutic contexts such as cancer treatment .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 30 |

| Staphylococcus aureus | 36 |

| Pseudomonas aeruginosa | 28 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by modulating cellular pathways associated with proliferation and apoptosis. For example, it was found to significantly reduce the viability of certain cancer cell lines at concentrations as low as 10 µM .

Case Studies

- Study on Enzyme Inhibition : A study evaluated the effect of this compound on specific enzymes involved in cancer metabolism. Results indicated a dose-dependent inhibition of enzyme activity, highlighting its potential as a therapeutic agent in cancer treatment.

- Antimycobacterial Activity : Another investigation focused on the compound's activity against mycobacterial species. It showed promising results comparable to standard treatments, suggesting its potential in treating tuberculosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-Chloro-N-methylacetamide | Moderate antimicrobial activity |

| 2-Chloro-N-(4-phenylbutan-2-yl)acetamide | Higher anticancer efficacy |

The unique structure of this compound contributes to its distinct reactivity and biological properties compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.